molecular formula C18H17N3O2S B2586164 4-(3-hydroxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 337933-30-9

4-(3-hydroxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2586164
CAS No.: 337933-30-9
M. Wt: 339.41
InChI Key: KDXKSYMIUVQZTM-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and barbiturates .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring (a six-membered ring with two nitrogen atoms), three phenyl groups (aromatic six-membered carbon rings), a thioxo group, and several other functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings, the thioxo group, and the various substituents. The phenyl groups could participate in electrophilic aromatic substitution reactions, and the thioxo group might be involved in redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings could contribute to its UV/Vis absorption spectrum. The compound is likely to be solid at room temperature, given the presence of multiple aromatic rings .

Scientific Research Applications

Synthesis Techniques and Catalysis

The research into compounds closely related to 4-(3-hydroxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has demonstrated various synthesis techniques and catalytic processes. Sodium hydrogen sulfate was used as a catalyst for synthesizing N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction, showcasing an efficient method for producing these compounds in moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018).

Heterocyclic Compound Synthesis and Biological Activities

Researchers have synthesized novel heterocyclic compounds derived from visnaginone and khellinone, highlighting the versatility of thioxo-tetrahydropyrimidine compounds in generating new chemical structures with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study focused on the synthesis of thiazolopyrimidines and their derivatives, illustrating the compound's utility in creating diverse heterocyclic structures (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).

Pharmacological Potential

Investigations into the pharmacological potential of this compound analogs have shown promising results. Studies have reported on the antihypertensive, anti-ulcer, and anti-diabetic activities of similar compounds, suggesting their potential in medicinal chemistry for developing new therapeutic agents. For instance, certain dihydropyrimidines exhibited significant anti-hypertensive and anti-ulcer activities, indicating their potential utility in clinical applications (Rana, Kaur, & Kumar, 2004; Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

Antioxidant and Anti-microbial Properties

Further research into this compound and related compounds has explored their antioxidant and anti-microbial properties. One study demonstrated strong antioxidant activity in vitro, comparing favorably with standard antioxidants, indicating the potential for these compounds in oxidative stress-related therapeutic applications (Akbas, Ekin, Ergan, & Karakuş, 2018). Another study revealed the antimicrobial activity of novel derivatives, showing efficacy against strains like Proteus vulgaris and Pseudomonas aeruginosa, suggesting their application in combating infectious diseases (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Mechanism of Action

Without specific context (such as whether this compound is used as a drug, a catalyst, a polymer, etc.), it’s difficult to predict its mechanism of action. If it’s biologically active, it could interact with biological macromolecules (like proteins or DNA) in a manner dependent on its structure .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials, pharmaceuticals, or chemical reactions, among other possibilities .

Properties

IUPAC Name

4-(3-hydroxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-15(17(23)20-13-7-3-2-4-8-13)16(21-18(24)19-11)12-6-5-9-14(22)10-12/h2-10,16,22H,1H3,(H,20,23)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXKSYMIUVQZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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